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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Selective Androgen

Receptor Modulators (SARMs) in treating muscle wasting conditions. By synthesizing data from

key clinical and preclinical studies, this document aims to offer an objective comparison of

various SARMs, detailing their performance based on available experimental data. The

information is presented to aid researchers, scientists, and drug development professionals in

their understanding and evaluation of these compounds.

Summary of SARM Efficacy in Muscle Wasting
Selective Androgen Receptor Modulators are a class of investigational compounds designed to

selectively target androgen receptors in muscle and bone, thereby minimizing the androgenic

side effects associated with traditional anabolic steroids.[1] Clinical trials have demonstrated

their potential in increasing lean body mass (LBM) in various populations experiencing muscle

wasting due to conditions like cancer cachexia and sarcopenia.[2][3]

Key Findings from Clinical Trials:
Enobosarm (Ostarine, GTx-024): Has been extensively studied and has shown consistent,

dose-dependent increases in LBM in patients with cancer cachexia and in healthy elderly

subjects.[2][4] In a Phase II trial involving patients with cancer, those receiving 3 mg of

enobosarm showed a median increase of 1.0 kg in total LBM.[2]
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LGD-4033 (Ligandrol): In a 21-day study with healthy young men, LGD-4033 demonstrated a

dose-dependent increase in LBM, with the 1.0 mg dose group showing an average increase

of 1.21 kg.[1][5]

MK-0773: A study in women aged ≥65 with sarcopenia showed that MK-0773 significantly

increased LBM compared to placebo.[3] However, this increase in muscle mass did not

consistently translate to improvements in muscle strength or physical function.[3]

RAD-140 (Testolone): Preclinical studies in rats and primates have shown potent anabolic

effects on muscle.[6][7] In castrated rats, RAD-140 demonstrated greater muscle stimulation

than that of the intact control animals.[6]

While the effect of SARMs on increasing lean body mass is well-documented, the translation of

these gains into improved physical function and muscle strength remains an area requiring

further investigation.[8] Some studies have shown modest improvements in physical

performance, such as stair climb power, but these findings have not been as consistent as the

increases in LBM.[9][10]

Quantitative Data from Key Clinical and Preclinical
Studies
The following tables summarize the quantitative outcomes from notable studies on the efficacy

of various SARMs in muscle wasting.

Table 1: Efficacy of Enobosarm (Ostarine, GTx-024) in
Muscle Wasting
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Study
(NCT ID)

Populatio
n

N
Treatmen
t Arms

Duration

Change
in Lean
Body
Mass
(LBM)

Change
in
Physical
Function

Dobs et al.

(NCT0046

7844)[2]

Patients

with cancer

cachexia

159

Placebo,

Enobosarm

1 mg,

Enobosarm

3 mg

113 days

Placebo:

+0.02 kg

(median)1

mg: +1.5

kg

(median)3

mg: +1.0

kg

(median)

Not

statistically

significant

Dalton et

al.[4]

Healthy

elderly

men and

postmenop

ausal

women

120

Placebo,

Enobosarm

3 mg

12 weeks

Placebo:

Not

reported3

mg: Dose-

dependent

increases

(P < 0.001

vs placebo)

Significant

improveme

nt (P =

0.013, 3

mg vs

placebo)

Crawford

et al.

(POWER1

- G300504)

[9]

Patients

with

NSCLC

~325

Placebo,

Enobosarm

3 mg

84 days

LBM

responders

: 30.4%

(Placebo)

vs 41.9%

(Enobosar

m)

SCP

responders

: 24.2%

(Placebo)

vs 29.4%

(Enobosar

m)

Crawford

et al.

(POWER2

- G300505)

[9]

Patients

with

NSCLC

~325 Placebo,

Enobosarm

3 mg

84 days LBM

responders

: 37.9%

(Placebo)

vs 46.5%

SCP

responders

: 24.8%

(Placebo)

vs 19.5%
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(Enobosar

m)

(Enobosar

m)

Table 2: Efficacy of LGD-4033 (Ligandrol) in Healthy
Volunteers

Study Population N
Treatment
Arms

Duration
Change in
Lean Body
Mass (LBM)

Basaria et al.

[1]

Healthy

young men
76

Placebo,

LGD-4033

0.1 mg, 0.3

mg, 1.0 mg

21 days

Dose-

dependent

increase; 1.0

mg: +1.21 kg

(average)

Table 3: Efficacy of MK-0773 in Sarcopenia

Study
(NCT ID)

Populatio
n

N
Treatmen
t Arms

Duration

Change
in Lean
Body
Mass
(LBM)

Change
in Muscle
Strength

Papanicola

ou et al.

(NCT0052

9659)[3]

Women

≥65 years

with

sarcopenia

170

Placebo,

MK-0773

50mg b.i.d.

6 months

Statistically

significant

increase

vs. placebo

(p<0.001)

No

significant

difference

vs. placebo

Table 4: Preclinical Efficacy of RAD-140 (Testolone)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://pubmed.ncbi.nlm.nih.gov/23732550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Animal Model
Treatment
Arms

Duration Key Findings

Miller et al.[6]
Castrated

immature rats

Vehicle, RAD-

140 (various

doses),

Testosterone

Propionate (TP)

11 days

RAD-140

increased levator

ani muscle

weight above

intact control at

≥0.1 mg/kg.

Jayaraman et al.

[6]

Young

nonhuman

primates

Vehicle, RAD-

140 (0.01, 0.1, 1

mg/kg)

28 days

Mean weight

gain of >10% at

0.1 mg/kg,

primarily due to

increased lean

mass.

Crouser et al.[7]

Sprague-Dawley

rats with

functional

overload

Vehicle, RAD-

140
14 days

RAD-140 alone

significantly

increased

plantaris muscle

fiber cross-

sectional area.

Experimental Protocols
Enobosarm (GTx-024) Phase II Trial in Cancer Cachexia
(NCT00467844)[2]

Objective: To assess the efficacy and safety of enobosarm in patients with cancer-induced

muscle wasting.

Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.

Participants: Male (>45 years) and postmenopausal female patients with cancer, not obese,

with at least 2% weight loss in the previous 6 months.
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Intervention: Participants were randomly assigned (1:1:1) to receive oral enobosarm 1 mg, 3

mg, or placebo once daily for up to 113 days.

Primary Endpoint: Change in total lean body mass (LBM) from baseline, assessed by dual-

energy x-ray absorptiometry (DXA).

Secondary Endpoints: Physical function (assessed by stair climb time and power), and

safety.

LGD-4033 Phase I Trial in Healthy Young Men[1]
Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of ascending

doses of LGD-4033 on LBM, muscle strength, and sex hormones.

Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.

Participants: 76 healthy men aged 21–50 years.

Intervention: Participants were randomized to receive placebo or 0.1, 0.3, or 1.0 mg of LGD-

4033 daily for 21 days.

Outcome Measures: LBM and fat mass (by DXA), muscle strength, and hormone levels were

measured during and for 5 weeks after the intervention.

MK-0773 Phase IIa Trial in Sarcopenia (NCT00529659)[3]
Objective: To demonstrate an improvement in muscle strength and LBM in sarcopenic frail

elderly women treated with MK-0773.

Study Design: A randomized, double-blind, parallel-arm, placebo-controlled, multicenter, 6-

month study.

Participants: 170 women aged ≥65 years with sarcopenia and moderate physical

dysfunction.

Intervention: Participants were randomized (1:1) to receive either MK-0773 50mg twice daily

or a placebo. All participants also received Vitamin D and protein supplementation.
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Outcome Measures: LBM (by DXA), muscle strength, and physical performance measures.

RAD-140 Preclinical Study in Castrated Rats[6]
Objective: To assess the in vivo androgenic activity of RAD-140.

Animal Model: Young castrated and intact male rats.

Intervention: RAD-140 was administered orally at various doses. Testosterone propionate

(TP) was used as a comparator.

Outcome Measures: The primary outcomes were the weights of the levator ani

bulbocavernosus muscle (anabolic activity) and the prostate (androgenic activity).

Signaling Pathways and Experimental Workflows
SARM Signaling Pathway in Muscle Hypertrophy
SARMs exert their anabolic effects by binding to the Androgen Receptor (AR) in skeletal

muscle. This binding initiates a cascade of downstream signaling events, primarily through the

Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy.[8]

[11]
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Caption: SARM-mediated activation of the Androgen Receptor and downstream Akt/mTOR

signaling pathway leading to muscle hypertrophy.

Typical Experimental Workflow for SARM Clinical Trials
in Muscle Wasting
The clinical development of SARMs for muscle wasting typically follows a structured workflow,

from preclinical evaluation to multi-phase human trials.

Preclinical Studies
(In vitro & Animal Models)

Phase I Clinical Trial
(Safety, Tolerability, PK in Healthy Volunteers)

Phase II Clinical Trial
(Efficacy & Dose-Ranging in Target Population)

Phase III Clinical Trial
(Pivotal Efficacy & Safety in Large Population)

Regulatory Review & Approval

Click to download full resolution via product page

Caption: A generalized workflow for the clinical development of SARMs for the treatment of

muscle wasting conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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